Cas no 1989671-69-3 (2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride)

1989671-69-3 structure
상품 이름:2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride
CAS 번호:1989671-69-3
MF:C13H17ClF3N
메가와트:279.728993177414
MDL:MFCD30342806
CID:4632993
PubChem ID:122164317
2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride 화학적 및 물리적 성질
이름 및 식별자
-
- 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
- 2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride
-
- MDL: MFCD30342806
- 인치: 1S/C13H16F3N.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H
- InChIKey: QJODIMZIIOVAQM-UHFFFAOYSA-N
- 미소: C(C1C=CC(C(F)(F)F)=CC=1)C1(NCCC1)C.Cl
2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070017-1g |
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 1g |
¥5089.0 | 2023-02-27 | |
Enamine | EN300-304786-0.25g |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95.0% | 0.25g |
$509.0 | 2025-03-19 | |
A2B Chem LLC | AW00885-250mg |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 250mg |
$571.00 | 2024-04-20 | |
1PlusChem | 1P01B6TX-2.5g |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 2.5g |
$2552.00 | 2023-12-19 | |
1PlusChem | 1P01B6TX-500mg |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 500mg |
$928.00 | 2025-03-19 | |
1PlusChem | 1P01B6TX-5g |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 5g |
$3747.00 | 2023-12-19 | |
1PlusChem | 1P01B6TX-1g |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 1g |
$1179.00 | 2025-03-19 | |
1PlusChem | 1P01B6TX-50mg |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 50mg |
$300.00 | 2025-03-19 | |
1PlusChem | 1P01B6TX-100mg |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 100mg |
$430.00 | 2025-03-19 | |
1PlusChem | 1P01B6TX-10g |
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride |
1989671-69-3 | 95% | 10g |
$5527.00 | 2023-12-19 |
2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride 관련 문헌
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1989671-69-3 (2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride) 관련 제품
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1989671-69-3)2-methyl-2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine hydrochloride

순결:99%
재다:1g
가격 ($):667.0